molecular formula C11H15ClN2O2 B2490934 2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine CAS No. 2380143-10-0

2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine

Cat. No.: B2490934
CAS No.: 2380143-10-0
M. Wt: 242.7
InChI Key: DMBGVPITFOMCOC-UHFFFAOYSA-N
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Description

2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine is a chemical compound with a complex structure that includes a chloropyridine moiety and a morpholine ring

Preparation Methods

The synthesis of 2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 4-methylmorpholine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridine moiety is replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine include:

    2-{[(5-Chloropyridin-2-yl)amino]methyl}-4-methylmorpholine: This compound has an amino group instead of an oxy group, which may alter its reactivity and binding properties.

    2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-ethylmorpholine: The presence of an ethyl group instead of a methyl group can affect the compound’s steric properties and interactions with molecular targets.

    2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylpiperidine: Replacing the morpholine ring with a piperidine ring can change the compound’s pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)oxymethyl]-4-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-14-4-5-15-10(7-14)8-16-11-3-2-9(12)6-13-11/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBGVPITFOMCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)COC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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